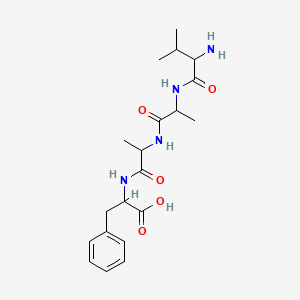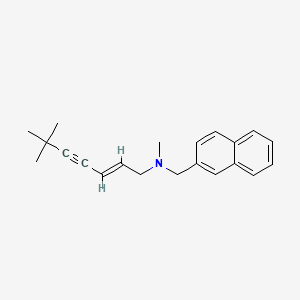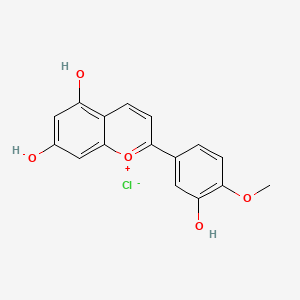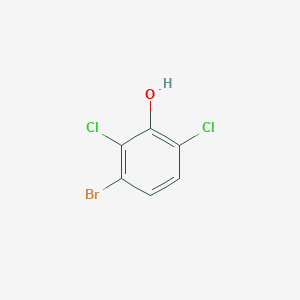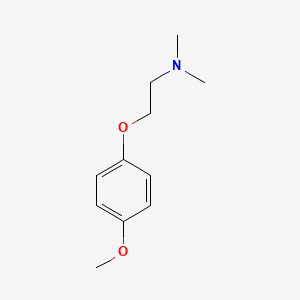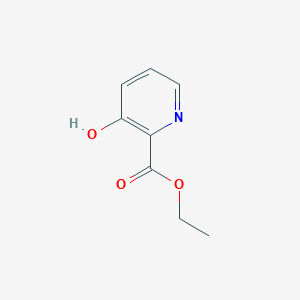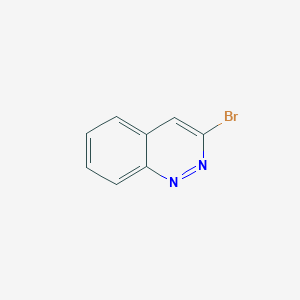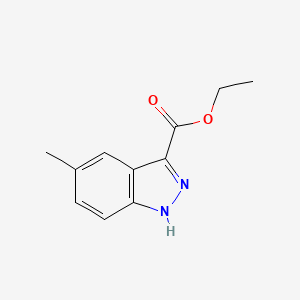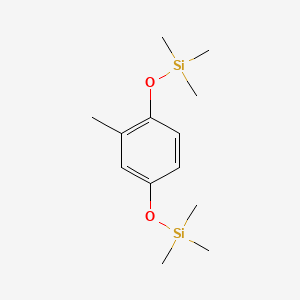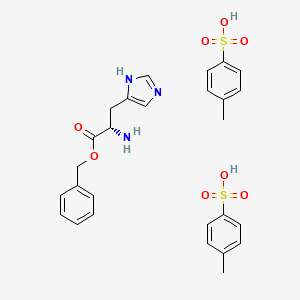
(S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate)
概述
描述
L-Histidine benzyl ester (bistosylate) is a chemical compound with the molecular formula C27H31N3O8S2 and a molecular weight of 589.68 g/mol . It is known for its potential role in the activation of HutP, an RNA-binding protein . This compound is primarily used in scientific research and is not intended for human consumption .
科学研究应用
L-Histidine benzyl ester (bistosylate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in activating HutP, an RNA-binding protein.
Medicine: Studied for potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of L-Histidine benzyl ester (bistosylate) involves its interaction with HutP, an RNA-binding protein. The compound is believed to activate HutP, which in turn regulates the expression of certain genes. This activation is thought to occur through binding to specific sites on the HutP protein, leading to conformational changes that enhance its activity .
实验室实验的优点和局限性
One of the main advantages of (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate) is its versatility in studying various biological and biochemical processes. This compound can be used as a substrate or inhibitor for a wide range of enzymes and proteins, making it a valuable tool for studying complex cellular processes. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate) in scientific research. Some of the key areas of future research include:
1. Development of New Cancer Therapies: This compound has shown promise as a potential anti-cancer agent, and future research could focus on developing new therapies based on its mechanism of action.
2. Epigenetic Research: (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate) could be used to study the epigenetic regulation of gene expression, particularly in the context of developmental biology and disease.
3. Enzyme Kinetics: Future research could focus on using (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate) to study the kinetics and mechanisms of other enzymes and proteins involved in cellular processes.
4. Protein-Protein Interactions: This compound could be used to study protein-protein interactions in more detail, particularly in the context of disease and drug development.
In conclusion, (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate) is a versatile and valuable tool for studying various biological and biochemical processes. Its unique properties make it an effective substrate or inhibitor for a wide range of enzymes and proteins, and its potential applications in cancer research and epigenetics make it an exciting area of future research.
安全和危害
生化分析
Biochemical Properties
L-Histidine benzyl ester (bistosylate) plays a crucial role in biochemical reactions, particularly in the activation of certain proteins. It has been shown to interact with HutP, an RNA-binding protein, suggesting its involvement in RNA-related processes . The nature of these interactions typically involves the binding of L-Histidine benzyl ester (bistosylate) to specific sites on the protein, thereby modulating its activity.
Cellular Effects
L-Histidine benzyl ester (bistosylate) influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured liver cells, histidine derivatives, including L-Histidine benzyl ester (bistosylate), can induce cell injury through mechanisms involving lipid peroxidation and reactive oxygen species formation . This indicates that L-Histidine benzyl ester (bistosylate) can significantly impact cellular health and function.
Molecular Mechanism
At the molecular level, L-Histidine benzyl ester (bistosylate) exerts its effects through specific binding interactions with biomolecules. It is known to activate HutP, an RNA-binding protein, which suggests a role in RNA metabolism and regulation . Additionally, the compound may influence enzyme activity, either by inhibition or activation, and alter gene expression patterns, thereby affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Histidine benzyl ester (bistosylate) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that histidine derivatives can cause significant cellular injury over time, particularly through mechanisms involving oxidative stress . This highlights the importance of considering temporal dynamics when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of L-Histidine benzyl ester (bistosylate) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing protein synthesis and metabolic functions. At higher doses, it can lead to toxic effects, including oxidative stress and cellular injury . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
L-Histidine benzyl ester (bistosylate) is involved in several metabolic pathways. It can be metabolized to histamine by histidine decarboxylase, which plays a role in various physiological processes, including immune response and neurotransmission . Additionally, the compound can be converted to urocanate and further metabolized to glutamate, highlighting its involvement in amino acid metabolism .
Transport and Distribution
Within cells and tissues, L-Histidine benzyl ester (bistosylate) is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of the compound, which is essential for its biological activity . The transport and distribution processes are critical for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
L-Histidine benzyl ester (bistosylate) exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
L-Histidine benzyl ester (bistosylate) can be synthesized through a series of chemical reactions involving L-Histidine and benzyl alcohol. The process typically involves esterification, where L-Histidine reacts with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ester is then purified and converted to its bistosylate form by reacting with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of L-Histidine benzyl ester (bistosylate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
L-Histidine benzyl ester (bistosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
Similar Compounds
L-Histidine methyl ester: Similar in structure but with a methyl group instead of a benzyl group.
L-Histidine ethyl ester: Similar in structure but with an ethyl group instead of a benzyl group.
L-Histidine propyl ester: Similar in structure but with a propyl group instead of a benzyl group.
Uniqueness
The presence of the benzyl group may confer distinct chemical properties and reactivity compared to other esters of L-Histidine .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate) involves the reaction of benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the bis(4-methylbenzenesulfonate) salt of the product.", "Starting Materials": [ "Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate", "4-methylbenzenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-methylbenzenesulfonyl chloride to a solution of benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with a suitable solvent (e.g. diethyl ether).", "Dry the product under vacuum to obtain (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate)." ] } | |
CAS 编号 |
24593-59-7 |
分子式 |
C20H23N3O5S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
InChI 键 |
XZMGDCOCXDLCJG-YDALLXLXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
其他 CAS 编号 |
24593-59-7 |
序列 |
H |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



